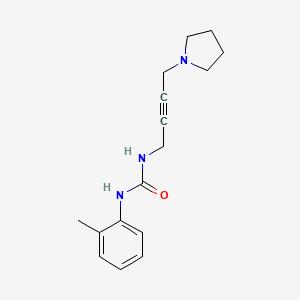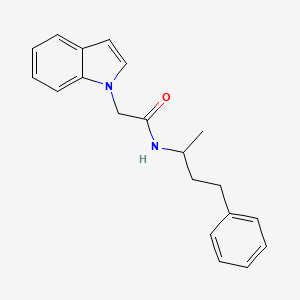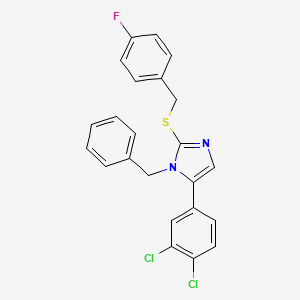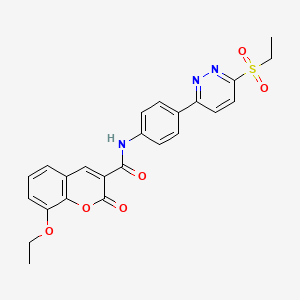![molecular formula C22H22N4O6S2 B2426889 N-(2-(2-(3,4-二甲氧苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺 CAS No. 896012-31-0](/img/structure/B2426889.png)
N-(2-(2-(3,4-二甲氧苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 1,2,4-triazole, thiazole, and benzo[b][1,4]dioxine. It contains a 1,2,4-triazole ring fused with a thiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. The compound also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring substituted with a sulfonamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not provided, compounds with similar structures are often synthesized through condensation reactions or annulation of a multiple bond or thiirane ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 1,2,4-triazole and thiazole rings are likely to contribute to the rigidity of the molecule, while the 3,4-dimethoxyphenyl and 2,3-dihydrobenzo[b][1,4]dioxine groups could add flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, thiazole, and sulfonamide groups. These functional groups are often involved in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar and nonpolar regions, and the specific functional groups present would all influence its properties.科学研究应用
Anticancer Properties
The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer activity for this compound . Specifically, derivatives containing the 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one moiety (7a-e) and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a-k) demonstrated cytotoxic effects against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity below 12 μM against the Hela cell line. Additionally, these compounds showed selectivity for cancerous cells while sparing normal cells .
Aromatase Inhibition
Molecular docking studies have explored the binding modes of these derivatives within the active site of the aromatase enzyme. Aromatase is involved in estrogen biosynthesis and is a potential target for cancer therapy. Investigating how this compound interacts with the enzyme sheds light on its mechanism of action and potential therapeutic applications .
Pharmacokinetics and Toxicological Properties
Heterocyclic compounds like 1,2,4-triazoles are valuable due to their ability to form hydrogen bonds with various targets. This property enhances pharmacokinetics and toxicological profiles, making them attractive scaffolds for drug development .
Synthesis Methods
Researchers have developed facile and eco-friendly methods for synthesizing 1,2,4-triazoles. For instance, a method using 2,2,2-trichloroethyl imidate in polyethylene glycol (PEG) with p-toluenesulfonic acid (PTSA) as the catalyst yielded 1,2,4-triazoles with excellent yields .
Antifungal Activity
Triazole analogues containing alkynyl side chains have been synthesized and evaluated for antifungal activity against Cryptococcus and Candida species. These derivatives represent another avenue for potential pharmacological applications .
安全和危害
未来方向
作用机制
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various enzymes such as aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound might induce cytotoxic effects in cancer cells, leading to their death.
Action Environment
It is known that the biological activity of similar 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
属性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-17-5-3-14(11-19(17)30-2)21-24-22-26(25-21)15(13-33-22)7-8-23-34(27,28)16-4-6-18-20(12-16)32-10-9-31-18/h3-6,11-13,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGGKRMPHINPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

![3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2426809.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426813.png)

![2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane](/img/structure/B2426816.png)


![3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2426822.png)
![4-(3-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2426824.png)
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide](/img/structure/B2426825.png)

